rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile
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Overview
Description
rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[32102,4]octane-6-carbonitrile is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This sequence is crucial for constructing the tricyclic core of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester
- (1R,2S,4R,5R)-6-Acetoxy-8-oxa-3-azatricyclo[3.2.1.02,4]octane-3β-carbonitrile
Uniqueness
rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile is unique due to its specific tricyclic structure and the presence of a carbonitrile group. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2/t4-,5+,6-,7+,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMGDBGKKIIJRU-RZUNNTJFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C#N)C3C2O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]1C#N)[C@@H]3[C@H]2O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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